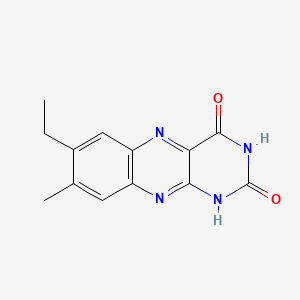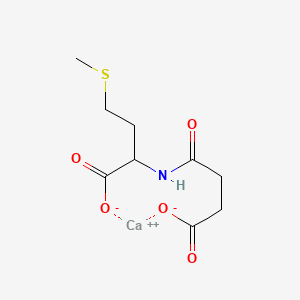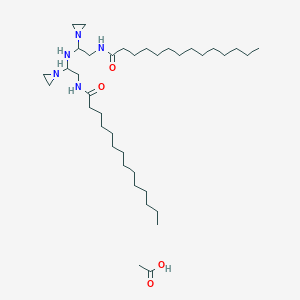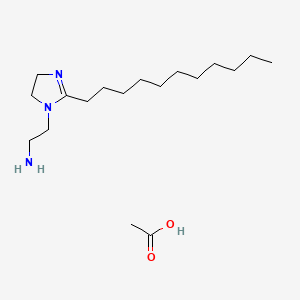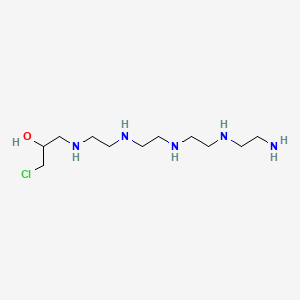
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol is a synthetic organic compound with the molecular formula C11H28ClN5O. It is characterized by the presence of multiple amine groups and a chlorine atom, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol typically involves the reaction of a polyamine with a chlorinated alcohol. One common method includes the following steps:
Starting Materials: Polyamine (e.g., tetraethylenepentamine) and chlorinated alcohol (e.g., 3-chloro-1,2-propanediol).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 50-70°C.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability, and advanced purification methods like distillation and high-performance liquid chromatography (HPLC) are employed .
Análisis De Reacciones Químicas
Types of Reactions
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The chlorine atom can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiourea under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated amine.
Substitution: Formation of hydroxyl or thiol-substituted products.
Aplicaciones Científicas De Investigación
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The chlorine atom can participate in nucleophilic substitution reactions, further modifying the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler polyamine with two amine groups.
Diethylenetriamine: Contains three amine groups and is structurally similar but lacks the chlorine atom.
Triethylenetetramine: Contains four amine groups and is used in similar applications.
Uniqueness
15-Amino-1-chloro-4,7,10,13-tetraazapentadecan-2-ol is unique due to its combination of multiple amine groups and a chlorine atom, which provides versatility in chemical reactions and applications. Its structure allows for a wide range of modifications, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
84540-72-7 |
|---|---|
Fórmula molecular |
C11H28ClN5O |
Peso molecular |
281.83 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]-3-chloropropan-2-ol |
InChI |
InChI=1S/C11H28ClN5O/c12-9-11(18)10-17-8-7-16-6-5-15-4-3-14-2-1-13/h11,14-18H,1-10,13H2 |
Clave InChI |
WNWFMFWNKLGZDQ-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCNCCNCCNCC(CCl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


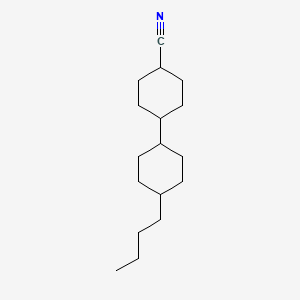
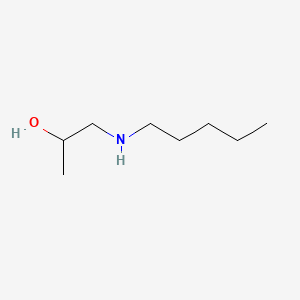
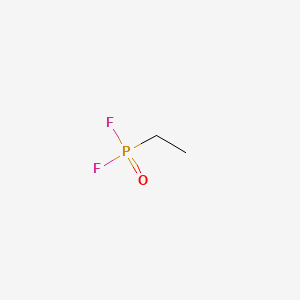
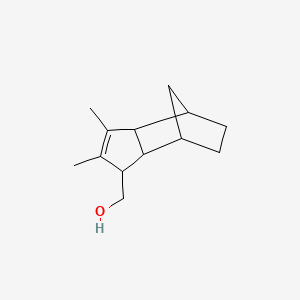
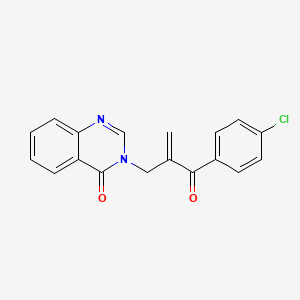
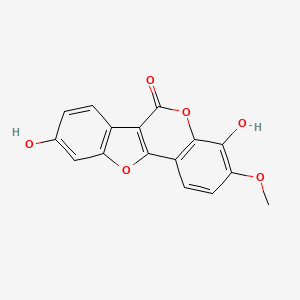
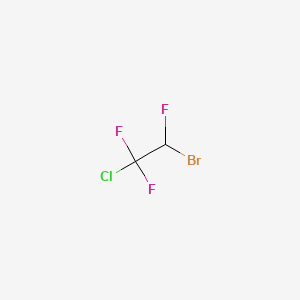

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
